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molecular formula C14H22O B565585 4-Octylphenol-d4 CAS No. 1246815-03-1

4-Octylphenol-d4

Cat. No. B565585
M. Wt: 210.353
InChI Key: NTDQQZYCCIDJRK-IRYCTXJYSA-N
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Patent
US05260487

Procedure details

The procedure described in Example 4 was followed, replacing the phenol (48 g) by 4-octylphenol (105 g 0.5 mole). During addition of the paraformaldehyde, the internal temperature was maintained at 95°-98° C. and the reaction mixture was stirred at 98° C. for a further hour. In other respects, the conditions were as described in Example 4. The product, 5-octylsalicylaldehyde, was obtained in 85% yield.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:16]=[O:17]>>[CH2:1]([C:9]1[CH:10]=[C:11]([CH:16]=[O:17])[C:12]([OH:15])=[CH:13][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 98° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was maintained at 95°-98° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C(C=O)=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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